molecular formula C16H16BrNO2S2 B5208210 2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine

2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine

Cat. No.: B5208210
M. Wt: 398.3 g/mol
InChI Key: PSSJQTYNQDYVMA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound features a bromophenyl group and a methylbenzenesulfonyl group, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine typically involves the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine depends on its specific application. In biochemical studies, it may interact with proteins or enzymes, altering their activity. The bromophenyl and sulfonyl groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine
  • 2-(4-Fluorophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine
  • 2-(4-Methylphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine

Uniqueness

2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness can be exploited in designing molecules with tailored properties for specific applications.

Properties

IUPAC Name

2-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S2/c1-12-2-8-15(9-3-12)22(19,20)18-10-11-21-16(18)13-4-6-14(17)7-5-13/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSJQTYNQDYVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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